4'-Iodo-2-phenylacetophenone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

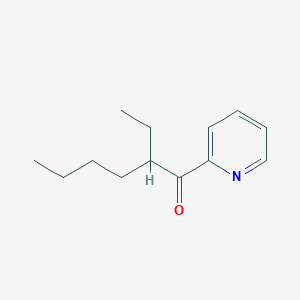

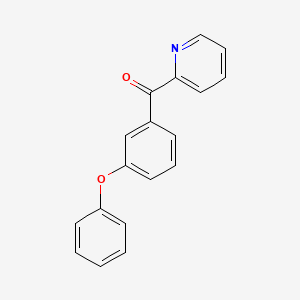

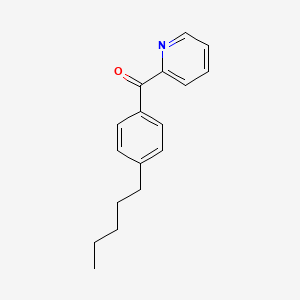

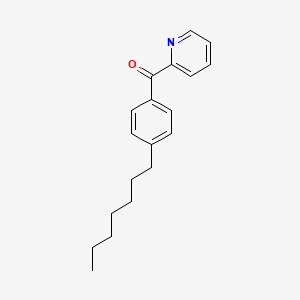

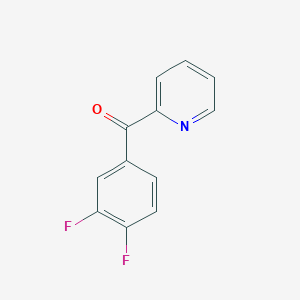

4’-Iodo-2-phenylacetophenone is a chemical compound with the molecular formula C14H11IO. It is a derivative of 2-Phenylacetophenone, which is a benzoin derivative used as a photoinitiator in vinyl polymerization .

Synthesis Analysis

The synthesis of 2-phenylacetophenone derivatives, which are key intermediates in total syntheses of coumestans and isoflavonoids, has been reported . The Suzuki reaction, which involves the coupling of an aryl halide with an arylboronic acid, is a potential method for synthesizing compounds like 4’-Iodo-2-phenylacetophenone .Chemical Reactions Analysis

While specific chemical reactions involving 4’-Iodo-2-phenylacetophenone were not found, it’s worth noting that compounds like this can be involved in various types of reactions. For instance, the Suzuki reaction, a type of coupling reaction, can be used to combine two hydrocarbon fragments .科学的研究の応用

Antibacterial Agent Synthesis

4'-Iodo-2-phenylacetophenone derivatives have been explored for their antibacterial properties. For instance, some derivatives exhibited antibacterial activities against Gram-positive strains like Bacillus subtilis and Staphylococcus aureus, highlighting their potential as antibacterial agents (Goto et al., 2009).

Electrocarboxylation Studies

Electrocarboxylation, an important chemical process, has been studied using haloacetophenones, including the iodo variant. This research is significant for understanding the electroreduction behavior of these compounds and their applications in chemical synthesis (Wang et al., 2014).

Green Chemistry Applications

The compound has been studied in the context of green chemistry, particularly in the acylation of resorcinol with acetic acid. This research is crucial for developing environmentally friendly and efficient synthetic methods (Yadav & Joshi, 2002).

Iodination Reactions

4'-Iodo-2-phenylacetophenone has been used in studying iodination reactions, essential for understanding organic synthesis mechanisms and developing new synthetic routes (Fukuyama et al., 1987).

Catalysis Research

This compound has been explored as a catalyst in various chemical reactions, such as the oxidative cleavage of tetrahydrofuran-2-methanols. Such studies contribute to the development of more efficient and selective catalysts in organic synthesis (Yakura et al., 2018).

Polymerization Studies

Its role in polymerization, particularly in determining initiator efficiency in UV polymerizations, has been a subject of research. This is vital for improving polymerization processes and developing new polymeric materials (Kurdikar & Peppas, 1994).

Metal Complex Formation

The formation of metal complexes with 4'-Iodo-2-phenylacetophenone has been studied, which is important for understanding coordination chemistry and its applications in various fields (Kayser & Beck, 2004).

Enzymatic Effects Studies

Studies have also been conducted on the effects of halogenated biphenyls, including 4'-Iodo variants, on microsomal drug-metabolizing enzymes. This research is crucial for understanding drug metabolism and designing safer pharmaceuticals (Bandiera et al., 1982).

作用機序

Target of Action

Related compounds such as 4-iodo-l-phenylalanine have been shown to interact with targets like dipeptidyl peptidase 4 and aminopeptidase s .

Mode of Action

It’s known that acetophenones can undergo α-functionalization involving kornblum oxidation and c–h functionalizations . In Kornblum oxidation, the reaction uses iodine and dimethylsulfoxide and proceeds through the formation of arylglyoxal as the key intermediate .

Biochemical Pathways

Related compounds like 2-phenylacetophenone have been shown to have broad-spectrum efflux pump inhibition activity .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4’-Iodo-2-phenylacetophenone. For instance, α-C–H functionalization of acetophenones is step- and atom-economic, avoids a prefunctionalization step, and is relatively environmentally friendly . On the other hand, Kornblum reactions use cheap, non-toxic molecular iodine (or its salts) and DMSO as reagents as well as solvent .

特性

IUPAC Name |

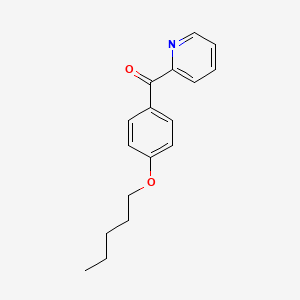

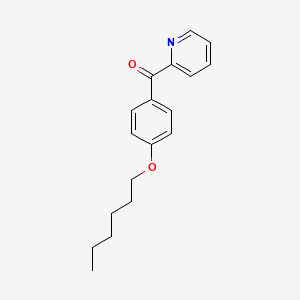

1-(4-iodophenyl)-2-phenylethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11IO/c15-13-8-6-12(7-9-13)14(16)10-11-4-2-1-3-5-11/h1-9H,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSBAJVHUNMQCIG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)C2=CC=C(C=C2)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11IO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60642283 |

Source

|

| Record name | 1-(4-Iodophenyl)-2-phenylethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60642283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4'-Iodo-2-phenylacetophenone | |

CAS RN |

55794-28-0 |

Source

|

| Record name | 1-(4-Iodophenyl)-2-phenylethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60642283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。